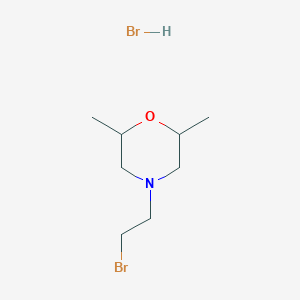

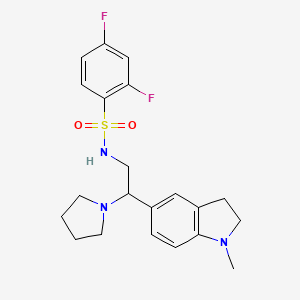

3,5-Dichloro-2-(piperidin-4-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

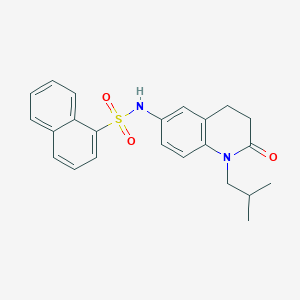

3,5-Dichloro-2-(piperidin-4-yl)pyridine, commonly known as DCPP, is a heterocyclic aromatic compound that has a wide range of applications in the scientific research and laboratory fields. DCPP is a highly versatile compound due to its unique structure and properties, and it has been used in a variety of applications in research and laboratory settings.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks in drug development. The piperidine ring is present in numerous pharmaceuticals due to its favorable pharmacokinetic properties. Specifically, 3,5-Dichloro-2-(piperidin-4-yl)pyridine serves as a precursor for designing novel drugs. Researchers explore its derivatives to create compounds with improved bioavailability, target specificity, and therapeutic efficacy .

PROTAC Development

The compound can be functionalized as a ligand for cereblon, a protein involved in targeted protein degradation. By attaching carboxyl linkers via peptide coupling reactions, it becomes amenable for use in PROTACs (PROteolysis TArgeting Chimeras). These molecules selectively degrade disease-related proteins, offering a promising avenue for treating various disorders .

Organic Synthesis

The synthesis of substituted piperidines remains a critical task in organic chemistry. Researchers have explored various methods, including hydrogenation, cyclization, cycloaddition, annulation, and multicomponent reactions3,5-Dichloro-2-(piperidin-4-yl)pyridine serves as a valuable substrate in these processes, enabling the efficient construction of complex piperidine-based structures .

Biological Evaluation

Scientists investigate the biological activity of piperidine derivatives, including this compound. By assessing their interactions with biological targets (enzymes, receptors, etc.), they gain insights into potential therapeutic applications. The piperidine moiety in 3,5-Dichloro-2-(piperidin-4-yl)pyridine may play a crucial role in modulating biological pathways .

Chemical Biology

Researchers explore the compound’s interactions with cellular components, such as proteins and nucleic acids. Understanding its behavior in biological systems contributes to unraveling disease mechanisms and identifying new drug targets .

Material Science

While less explored, piperidine derivatives can find applications in material science. Their unique structural features may lead to novel materials with specific properties, such as catalytic activity, luminescence, or conductivity .

Wirkmechanismus

Target of Action

It’s known that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been shown to afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives are an important area of study in modern organic chemistry .

Result of Action

Piperidine derivatives are known to have a wide variety of biological activities .

Action Environment

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

3,5-dichloro-2-piperidin-4-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c11-8-5-9(12)10(14-6-8)7-1-3-13-4-2-7/h5-7,13H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSNZFUAZVYTPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=C(C=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2433354.png)

![Tert-butyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2433356.png)

![3-(4-fluorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2433357.png)

![N-(3,5-dimethoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2433360.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide](/img/structure/B2433366.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetonitrile](/img/structure/B2433373.png)